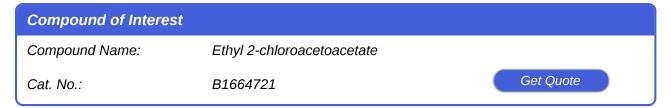


# Commercial Availability and Synthetic Utility of Ethyl 2-chloroacetoacetate: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

**Ethyl 2-chloroacetoacetate** (CAS No. 609-15-4) is a versatile and highly reactive chemical intermediate crucial to the synthesis of a wide array of pharmaceutical and agrochemical compounds.[1][2] Its bifunctional nature, possessing both a reactive chloro group and a ketoester moiety, makes it a valuable building block in organic synthesis.[3] This technical guide provides an in-depth overview of its commercial availability, key chemical properties, and detailed experimental protocols for its synthesis and application in the development of active pharmaceutical ingredients (APIs).

## **Commercial Availability**

**Ethyl 2-chloroacetoacetate** is readily available from numerous chemical suppliers worldwide. It is typically offered in various grades and quantities, catering to both laboratory-scale research and industrial-scale production.



Supplier	Purity/Grade	Available Quantities
Tokyo Chemical Industry (TCI)	>95.0% (GC)	Contact for details
Thermo Scientific Chemicals	96%	100 g, 500 g
Sigma-Aldrich	95%	Contact for details
AVD Pharmaceuticals	>98%	Up to 200 kg HDPE drums
Sri Haimavathi Organics	min 99.0% (Commercial Grade)	5 kg, 10 kg, 25 kg, 200 kg
Oakwood Products, Inc.	95%	100 g
GTI Laboratory Supplies	97.0% (for synthesis)	30 ml

## **Physicochemical Properties**

A summary of the key physicochemical properties of **Ethyl 2-chloroacetoacetate** is presented below.

Property	Value
CAS Number	609-15-4[4]
Molecular Formula	C6H9ClO3[4]
Molecular Weight	164.59 g/mol [4]
Appearance	Colorless to pale yellow liquid[5]
Boiling Point	107 °C at 14 mmHg[4]
Density	1.19 g/mL at 25 °C[4]
Refractive Index	n20/D 1.441[4]
Flash Point	82 °C (179.6 °F)[4]

## **Synthesis of Ethyl 2-chloroacetoacetate**



The most common and industrially viable method for the synthesis of **Ethyl 2-chloroacetoacetate** is the chlorination of ethyl acetoacetate using sulfonyl chloride.[5] This method is favored over direct chlorination with chlorine gas, which can lead to a mixture of 2-chloro and 4-chloro isomers that are difficult to separate.[5]

## Experimental Protocol: Synthesis via Sulfonyl Chloride Method

This protocol is adapted from established industrial processes.[5][6]

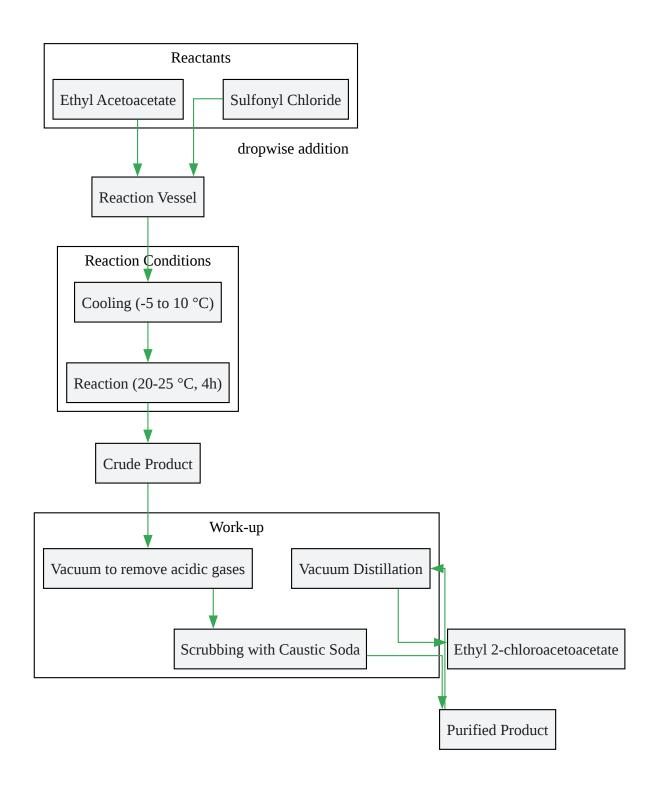
#### Materials:

- Ethyl acetoacetate
- Sulfonyl chloride
- Caustic soda solution (for scrubbing acidic gases)

#### Procedure:

- Charge a reactor with ethyl acetoacetate.
- Cool the reactor to a temperature between -5 and 10 °C.
- Slowly add sulfonyl chloride dropwise to the cooled ethyl acetoacetate. The molar ratio of ethyl acetoacetate to sulfonyl chloride should be approximately 1:1 to 1:1.1.[6]
- After the addition is complete, slowly raise the temperature of the reaction mixture to 20-25
  °C and maintain for 4 hours.[6]
- Upon completion of the reaction, slowly reduce the pressure to vacuum to remove residual acidic gases (HCl and SO2). These gases should be scrubbed using a caustic soda solution.
   [6]
- The remaining crude product is then purified by vacuum distillation to yield Ethyl 2chloroacetoacetate.





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Caption: Experimental workflow for the synthesis of **Ethyl 2-chloroacetoacetate**.



## **Application in Pharmaceutical Synthesis**

**Ethyl 2-chloroacetoacetate** is a key intermediate in the synthesis of numerous pharmaceuticals, including the anti-gout medication Febuxostat and the anticoagulant Apixaban.[3][7] A common synthetic strategy involves the Hantzsch thiazole synthesis.

## **Experimental Protocol: Hantzsch Thiazole Synthesis for a Febuxostat Intermediate**

This protocol describes the synthesis of an ethyl 2-(substituted-phenyl)-4-methylthiazole-5-carboxylate, a core intermediate for Febuxostat.[4][8][9]

#### Materials:

- 4-hydroxythiobenzamide
- Ethyl 2-chloroacetoacetate
- Absolute ethanol

#### Procedure:

- In a clean, dry reaction kettle equipped with a stirrer and thermometer, add 4hydroxythiobenzamide and absolute ethanol.[4]
- Begin stirring and heat the mixture to approximately 70°C until the solid dissolves.[4]
- Slowly add **Ethyl 2-chloroacetoacetate** to the reaction mixture. An initial portion can be added, and upon observing turbidity (indicating the start of the reaction), the addition should be paused and the external heating stopped to control the exothermic reaction.[4]
- Once the initial exotherm subsides, continue the dropwise addition of the remaining Ethyl 2chloroacetoacetate while maintaining a gentle reflux.[4]
- After the addition is complete, continue to reflux the mixture for approximately 4 hours.
  Monitor the reaction progress using Thin Layer Chromatography (TLC).[9]

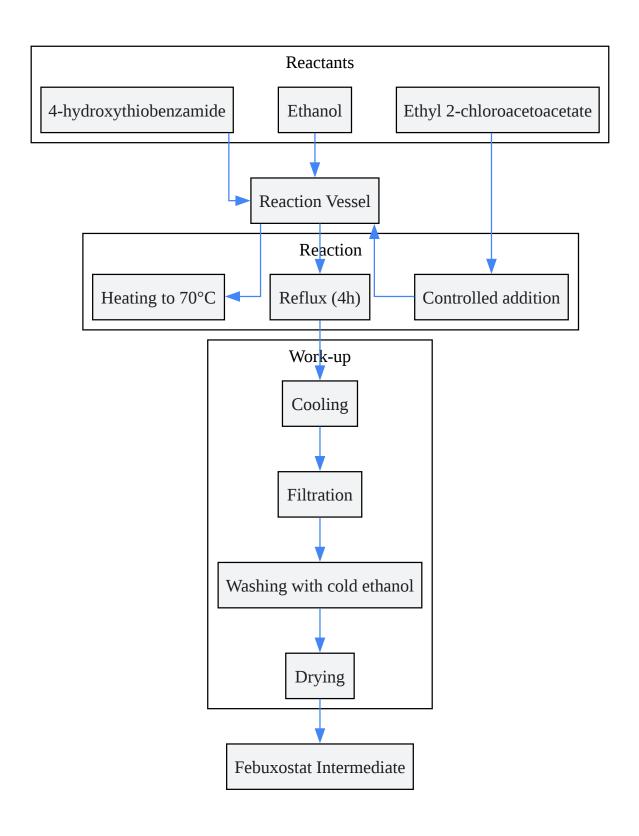
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- Upon completion, cool the reaction mixture. The product, ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate hydrochloride, will precipitate as a solid.[4]
- Filter the solid product, wash with a small amount of cold ethanol, and dry.[9]





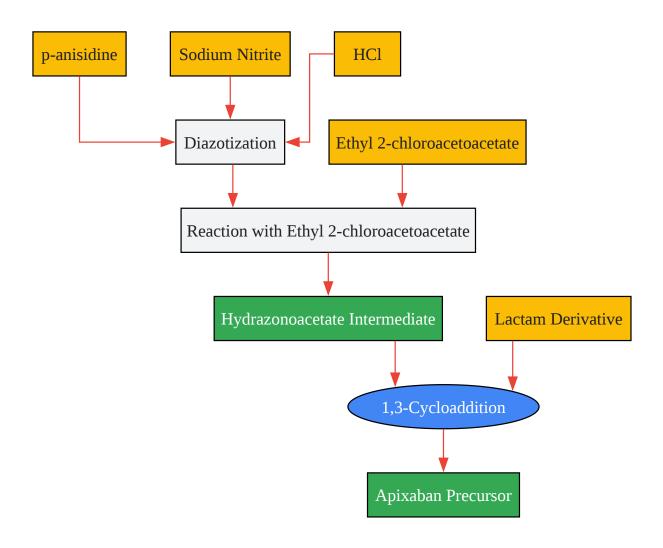
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Caption: Hantzsch thiazole synthesis for a Febuxostat intermediate.



## **Application in Apixaban Synthesis**

**Ethyl 2-chloroacetoacetate** is also a precursor in the synthesis of Apixaban. It is used to prepare ethyl (Z)-2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate, a key building block.[2] This intermediate is then reacted with a lactam derivative in a 1,3-cycloaddition reaction.[2][10]



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Caption: Simplified pathway to an Apixaban precursor using **Ethyl 2-chloroacetoacetate**.

## **Safety Information**

**Ethyl 2-chloroacetoacetate** is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is harmful if swallowed, causes severe skin



burns and eye damage, and is a flammable liquid and vapor.[11] Personal protective equipment, including gloves, safety goggles, and a face shield, should be worn when handling this chemical.[4]

This guide provides a comprehensive overview of the commercial availability and synthetic applications of **Ethyl 2-chloroacetoacetate**. The detailed protocols and diagrams are intended to assist researchers and drug development professionals in their work with this important chemical intermediate.

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